molecular formula C14H19N3O6 B2662100 (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid CAS No. 209223-32-5

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid

Cat. No.: B2662100
CAS No.: 209223-32-5
M. Wt: 325.321
InChI Key: YKEQILJFMVLPPY-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling reaction: The protected amino acid is then coupled with 2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid involves its ability to act as a substrate or intermediate in various biochemical reactions. The Boc protecting group provides stability during synthetic processes, while the nitrophenyl group can participate in electron transfer reactions. The compound’s reactivity is influenced by the steric and electronic effects of these functional groups.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the nitro group, making it less reactive in electron transfer reactions.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid: The nitro group is positioned differently, affecting its reactivity and steric properties.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and makes it suitable for specific synthetic applications. The combination of the Boc protecting group and the nitrophenyl group provides a balance of stability and reactivity that is valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEQILJFMVLPPY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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